molecular formula C11H7N3OS2 B2637356 N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide CAS No. 1207017-39-7

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide

Cat. No.: B2637356
CAS No.: 1207017-39-7
M. Wt: 261.32
InChI Key: JKGVAPMUBQGUDG-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications. The presence of both benzothiadiazole and thiophene moieties in the structure enhances its electronic properties, making it a promising candidate for use in organic electronics and other advanced materials.

Mechanism of Action

Future Directions

A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole with thiophene-3-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide is unique due to the combination of benzothiadiazole and thiophene moieties, which provide a synergistic effect on its electronic properties. This combination enhances its performance in organic electronic applications compared to compounds containing only one of these moieties .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS2/c15-11(7-4-5-16-6-7)12-8-2-1-3-9-10(8)14-17-13-9/h1-6H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGVAPMUBQGUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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